2-(2-chloro-6-fluorophenyl)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide
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Overview
Description
2-(2-chloro-6-fluorophenyl)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated and fluorinated phenyl ring, a pyrazole moiety, and a piperidine ring, making it an interesting subject for chemical research and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as the chlorinated and fluorinated phenyl ring and the pyrazole moiety. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include halogenating agents, coupling reagents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the halogenated phenyl ring, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the phenyl ring.
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It may serve as a probe or ligand in biological studies to investigate receptor interactions and signaling pathways.
Medicine: Potential pharmaceutical applications include its use as a lead compound for drug development, particularly in targeting specific receptors or enzymes.
Industry: The compound can be utilized in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chloro-6-fluorophenyl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide
- 2-(2-chloro-6-fluorophenyl)-N-[1-(5-ethyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide
Uniqueness
Compared to similar compounds, 2-(2-chloro-6-fluorophenyl)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide stands out due to the presence of the cyclopropyl group on the pyrazole moiety. This unique structural feature may confer distinct biological activity and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClFN4O/c20-15-2-1-3-16(21)14(15)10-19(26)22-13-6-8-25(9-7-13)18-11-17(23-24-18)12-4-5-12/h1-3,11-13H,4-10H2,(H,22,26)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MASJYQRYAFSWJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)CC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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